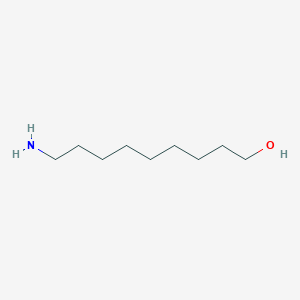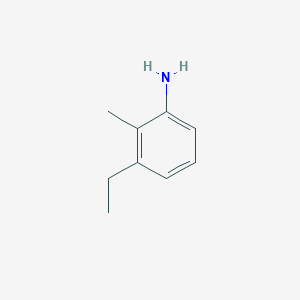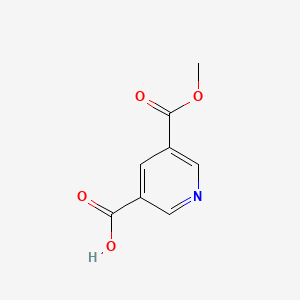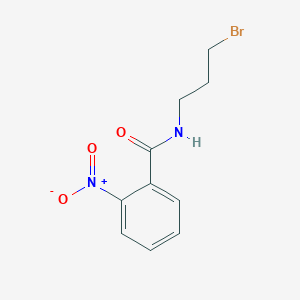
N-(3-bromopropyl)-2-nitrobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-bromopropyl)-2-nitrobenzamide: is an organic compound that features a benzamide core substituted with a nitro group at the 2-position and a bromopropyl group at the nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of N-(3-bromopropyl)-2-nitrobenzamide typically begins with 2-nitrobenzoic acid and 3-bromopropylamine.
Reaction Steps:
Reaction Conditions: The reactions are typically carried out in an inert atmosphere (e.g., nitrogen) and under controlled temperatures to ensure high yields and purity.
Industrial Production Methods:
- Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for cost, efficiency, and safety. This could include the use of continuous flow reactors and automated systems for precise control of reaction conditions.
Chemical Reactions Analysis
Types of Reactions:
Nucleophilic Substitution: The bromine atom in the 3-bromopropyl group can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas (H₂) in the presence of a catalyst like palladium on carbon (Pd/C).
Amide Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions:
Nucleophilic Substitution: Common nucleophiles include thiols, amines, and alkoxides. Reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Reduction: Hydrogenation reactions are performed under atmospheric or elevated pressures of hydrogen gas, with Pd/C as the catalyst.
Amide Hydrolysis: Acidic hydrolysis uses hydrochloric acid (HCl) or sulfuric acid (H₂SO₄), while basic hydrolysis employs sodium hydroxide (NaOH) or potassium hydroxide (KOH).
Major Products:
Nucleophilic Substitution: Various substituted derivatives depending on the nucleophile used.
Reduction: N-(3-aminopropyl)-2-nitrobenzamide.
Amide Hydrolysis: 2-nitrobenzoic acid and 3-bromopropylamine.
Scientific Research Applications
Chemistry:
Synthetic Intermediate: N-(3-bromopropyl)-2-nitrobenzamide serves as a versatile intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology and Medicine:
Potential Drug Development:
Industry:
Material Science: It can be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
Molecular Targets and Pathways:
- The exact mechanism of action of N-(3-bromopropyl)-2-nitrobenzamide would depend on its specific application. For instance, if used as a drug precursor, its biological activity would be determined by the final drug molecule’s interaction with its target proteins or enzymes.
Pathways: The compound may interact with cellular pathways involving nitro and amide functionalities, potentially affecting processes like signal transduction, enzyme inhibition, or receptor binding.
Comparison with Similar Compounds
N-(3-bromopropyl)phthalimide: Similar in structure but with a phthalimide core instead of a benzamide core.
2-nitrobenzamide: Lacks the 3-bromopropyl group, making it less versatile for further functionalization.
N-(3-chloropropyl)-2-nitrobenzamide: Similar but with a chlorine atom instead of bromine, which may affect reactivity and applications.
Uniqueness:
Versatility: The presence of both nitro and bromopropyl groups makes N-(3-bromopropyl)-2-nitrobenzamide a highly versatile intermediate for various chemical transformations.
Reactivity: The bromine atom provides a good leaving group for nucleophilic substitution reactions, while the nitro group can be reduced to an amino group, offering multiple pathways for further modification.
Properties
IUPAC Name |
N-(3-bromopropyl)-2-nitrobenzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrN2O3/c11-6-3-7-12-10(14)8-4-1-2-5-9(8)13(15)16/h1-2,4-5H,3,6-7H2,(H,12,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCBVUHVWTDLZNH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NCCCBr)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrN2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60602261 |
Source


|
| Record name | N-(3-Bromopropyl)-2-nitrobenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60602261 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.11 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
76315-44-1 |
Source


|
| Record name | N-(3-Bromopropyl)-2-nitrobenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60602261 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1H-Pyrazolo[3,4-b]pyridine-3-carbonitrile](/img/structure/B1319675.png)
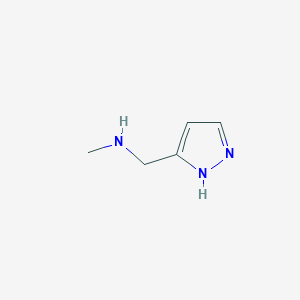
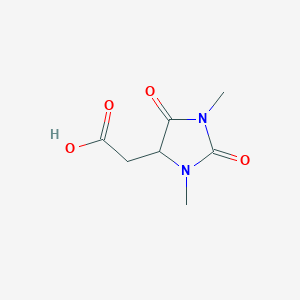



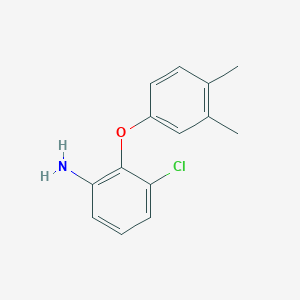
![2-[3-(Dimethylamino)phenoxy]aniline](/img/structure/B1319693.png)
![3-Chloro-4-[3,4-dihydro-1(2H)-quinolinyl]aniline](/img/structure/B1319694.png)
![3-Chloro-4-[3,4-dihydro-2(1H)-isoquinolinyl]-aniline](/img/structure/B1319695.png)
